[125I]resiniferatoxin
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
[125I]resiniferatoxin: undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine-125 atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[125I]resiniferatoxin: has a wide range of scientific research applications, including:
Mechanism of Action
[125I]resiniferatoxin: exerts its effects by binding to and activating the TRPV1 receptor, a nociceptive ion channel involved in the transmission of pain signals . Upon activation, the TRPV1 receptor allows the influx of calcium ions into the sensory neurons, leading to depolarization and the transmission of pain signals . This activation is followed by desensitization and analgesia, as the nerve endings become less responsive to further stimulation .
Comparison with Similar Compounds
[125I]resiniferatoxin: is unique due to its radiolabeled nature, which allows for precise tracking and study of its interactions with TRPV1 receptors. Similar compounds include:
Capsaicin: The active ingredient in chili peppers, which also activates TRPV1 receptors but is less potent than resiniferatoxin.
Iodo-Resiniferatoxin: Another radiolabeled derivative of resiniferatoxin, used as a potent vanilloid receptor antagonist.
Olvanil: A synthetic analog of capsaicin with similar TRPV1 receptor activation properties.
These compounds share the ability to activate or inhibit TRPV1 receptors but differ in their potency, specificity, and applications .
Properties
Molecular Formula |
C37H39IO9 |
---|---|
Molecular Weight |
752.6 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-(125I)iodanyl-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1/i38-2 |
InChI Key |
TZUJORCXGLGWDV-FOFZJNPASA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)[125I])O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origin of Product |
United States |
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